1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene
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Overview
Description
1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene is an aromatic compound characterized by the presence of an ethynyl group, a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: Reduction of the acyl group to an alkane using zinc amalgam and hydrochloric acid.
Sonogashira Coupling: Introduction of the ethynyl group through a coupling reaction with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Sonogashira Coupling: The ethynyl group can undergo coupling reactions with aryl or vinyl halides to form extended conjugated systems.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or oleum.
Halogenation: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-5-fluoro-2-methoxy-3-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that form conjugated systems, which can interact with biological macromolecules. The fluorine atom can influence the compound’s reactivity and binding affinity to targets, while the methoxy and methyl groups can modulate its electronic properties and solubility .
Comparison with Similar Compounds
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 1-Ethenyl-2-fluoro-3-methoxy-5-methylbenzene
- 4-Ethynyl-1-fluoro-2-methylbenzene
Comparison: The presence of both an ethynyl group and a fluorine atom provides distinct electronic and steric effects compared to similar compounds .
Properties
IUPAC Name |
1-ethynyl-5-fluoro-2-methoxy-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-4-8-6-9(11)5-7(2)10(8)12-3/h1,5-6H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBOLXUJETZMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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